N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide
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Description
N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C26H19Cl2F3N6O4S and its molecular weight is 639.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
This compound is related to the synthesis of novel heterocyclic compounds, as described in a study focusing on the synthesis of heterocyclic-thieno[2,3-b]quinoline derivatives. These compounds are significant due to their potential applications in various fields of chemistry and medicine (Awad, Abdel-rahman, & Bakhite, 1991).
Ligand Design for Coordination Chemistry
The compound is an example of a ligand used in coordination chemistry. A study on the design and synthesis of multidentate ligands for rhenium cores showcased the importance of such compounds in forming stable complexes with potential biomedical applications (Wang et al., 2017).
Acaricidal Activity
Research on oxazoline derivatives containing an oxime ether moiety, similar in structure to the compound , highlighted their acaricidal activity. These compounds showed significant effectiveness against certain pests, suggesting their potential in agricultural applications (Li et al., 2014).
Synthesis and Fluorescent Properties
The compound is related to research in the synthesis and investigation of fluorescent properties of new derivatives of nitrobenzofurazan. Such studies are crucial in the development of novel materials with unique optical properties (Bem et al., 2007).
Oxidation Studies
Oxidation of related sulfur compounds to the one has been studied, providing insights into chemical reactivity and potential applications in synthesis and material science (Loginova et al., 2011).
Molecular Rearrangements
Research on 4‐iminomethyl‐1,2,3‐triazoles, closely related to the given compound, focused on their molecular rearrangements. Understanding these rearrangements can be critical in synthetic chemistry and drug design (L'abbé et al., 1990).
Polymer Synthesis
A study involving the synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, similar to the compound , reveals the importance of such compounds in the development of new materials with high refractive indices and small birefringences, useful in various industrial applications (Tapaswi et al., 2015).
Insecticidal Activities
Compounds structurally similar to the one have been studied for their acaricidal and insecticidal activities. These findings are significant for developing new pesticides and acaricides in agriculture (Yu et al., 2015).
Oxidative Reactions
The compound is related to oxidative reactions, as seen in a study on oxidative benzoin reactions. Understanding these reactions is crucial in organic synthesis and the development of new chemical methodologies (Castells et al., 1982).
Cyclization Studies
Research on the cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid, related to the compound of interest, provides insights into the synthesis of cyclic compounds with potential applications in medicinal chemistry (Coustard, 2001).
Biological Activities
A study on the synthesis, characterization, and biological activities of N-substituted benzamide derivatives, structurally similar to the compound , highlights the potential of these compounds in medicinal applications, particularly in anti-tuberculosis activity (Bhalodiya et al., 2021).
Reductive Carbonylation
Research on the reductive carbonylation of nitrobenzene, carbon monoxide, and water or aniline, relevant to the compound's synthesis, offers valuable insights into catalytic systems and synthetic methods in industrial chemistry (Macho et al., 1996).
Properties
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2F3N6O4S/c1-14-6-7-15(10-21(14)37(40)41)24(39)32-12-22-34-35-25(36(22)16-8-9-18(27)19(28)11-16)42-13-23(38)33-20-5-3-2-4-17(20)26(29,30)31/h2-11H,12-13H2,1H3,(H,32,39)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJPJJIVINKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=CC=CC=C4C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2F3N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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